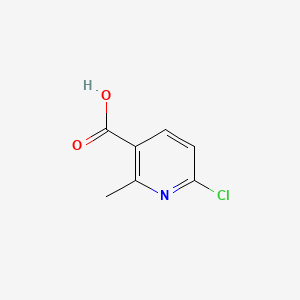

6-Chloro-2-methylnicotinic acid

Description

BenchChem offers high-quality 6-Chloro-2-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHDEIVHYSOLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673138 | |

| Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137129-98-7 | |

| Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): Synthesis, Properties, and Applications in Drug Discovery

Please Note: The CAS number 30529-70-5 provided in the topic corresponds to 2-Chloro-6-methylnicotinic acid . This guide will focus on this compound.

This technical guide provides a comprehensive overview of 2-chloro-6-methylnicotinic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and its role in the creation of biologically active molecules.

Core Compound Properties

2-Chloro-6-methylnicotinic acid is a substituted pyridine derivative. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.[1]

Chemical and Physical Data

The key chemical and physical properties of 2-chloro-6-methylnicotinic acid are summarized in the table below.

| Property | Value | References |

| CAS Number | 30529-70-5 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid | [2] |

| Melting Point | 157-162 °C | |

| Boiling Point | 325.5 °C at 760 mmHg | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Solubility | Soluble in aqueous ethanol | [5] |

| pKa | (Not available) | |

| LogP | 1.74 | [6] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | (Data not available in search results) |

| ¹³C NMR | (Data not available in search results) |

| IR | Conforms to structure |

| Mass Spectrometry | (Data not available in search results) |

Synthesis of 2-Chloro-6-methylnicotinic Acid

Several synthetic routes to 2-chloro-6-methylnicotinic acid have been reported. A common and effective method involves the chlorination of 2-hydroxy-6-methylnicotinic acid.

Experimental Protocol: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

This protocol describes the synthesis of 2-chloro-6-methylnicotinic acid from 2-hydroxy-6-methyl-nicotinic acid using phosphorus oxychloride.[5]

Materials:

-

2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol)

-

Phosphorus oxychloride (10 ml)

-

Ice

-

Aqueous ethanol

Procedure:

-

Combine 2-hydroxy-6-methyl-nicotinic acid and phosphorus oxychloride in a suitable reaction vessel.

-

Heat the reaction mixture at 125°C for 2 hours.

-

After cooling, carefully pour the reaction mixture onto ice.

-

Collect the resulting solid by filtration.

-

Recrystallize the solid from aqueous ethanol to yield 2-chloro-6-methylnicotinic acid as colorless fine needles.

Yield: 72%[5]

Applications in Drug Discovery and Agrochemicals

2-Chloro-6-methylnicotinic acid is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the reactivity of the carboxylic acid and the chloro functionalities, allowing for diverse chemical modifications.

Synthesis of Bioactive Derivatives

The carboxylic acid group can be readily converted to amides, esters, and other derivatives, while the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.

3.1.1. Amide Formation

The conversion of the carboxylic acid to an amide is a common step in the synthesis of many pharmaceutical compounds.

-

Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinamide

This two-step protocol describes the synthesis of 2-chloro-6-methylnicotinamide, a key intermediate for further derivatization.[7]

Step 1: Formation of the Acyl Chloride

Materials:

-

2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol)

-

Oxalyl dichloride ((COCl)₂, 3.8 mL, 44 mmol)

-

Dichloromethane (DCM, 30 mL)

Procedure:

-

In a suitable reaction vessel, stir a mixture of 2-chloro-6-methylnicotinic acid and oxalyl dichloride in dichloromethane at 20°C for 2 hours.

-

Concentrate the mixture under reduced pressure to give the crude acyl chloride.

Step 2: Amidation

Materials:

-

Crude acyl chloride from Step 1

-

Tetrahydrofuran (THF, 30 mL)

-

Ammonium hydroxide (NH₄OH, 30 mL)

Procedure:

-

Treat the residue from Step 1 with tetrahydrofuran and ammonium hydroxide at 20°C for 2 hours.

-

Filter the resulting mixture.

-

Concentrate the filtrate under reduced pressure to yield 2-chloro-6-methylnicotinamide.

-

3.1.2. Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles, such as amines. This reaction is fundamental to creating a diverse library of compounds for biological screening.

-

Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol details the conversion of 2-chloro-6-methylnicotinic acid to 2-amino-6-methylnicotinic acid using aqueous ammonia.[1]

Materials:

-

2-Chloro-6-methylnicotinic acid (2.91 g)

-

28% aqueous ammonia solution (35 mL)

-

Water

Procedure:

-

Combine 2-chloro-6-methylnicotinic acid and the aqueous ammonia solution in an autoclave.

-

Heat the reaction mixture at 170°C for 40 hours.

-

Cool the reaction solution to room temperature.

-

Remove the ammonia under reduced pressure.

-

Filter the precipitated crystals.

-

Wash the crystals with water and air-dry to obtain 2-amino-6-methylnicotinic acid.

Yield: 74%[1]

-

Role in the Development of Kinase Inhibitors

Pyridine and its derivatives are common scaffolds in the development of kinase inhibitors for cancer therapy.[8] These compounds often function by competing with ATP for binding to the kinase's active site, thereby inhibiting its function in cell signaling pathways that promote cancer cell proliferation and survival. While specific examples of kinase inhibitors directly synthesized from 2-chloro-6-methylnicotinic acid with corresponding IC50 values were not found in the search results, its structural features make it an attractive starting point for the synthesis of such compounds.

Potential as a Precursor for Antimicrobial Agents

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[9][10] These compounds can exhibit broad-spectrum activity against various bacteria and fungi. The mechanism of action can vary, but some derivatives are known to interfere with essential biosynthetic pathways in microbes.[11] For instance, some nicotinic acid derivatives act as antibacterial agents by inhibiting peptide synthesis in Mycobacterium.[12] While specific minimum inhibitory concentration (MIC) data for derivatives of 2-chloro-6-methylnicotinic acid were not available in the provided search results, its use as a scaffold for novel antimicrobial agents is a promising area of research. A study on novel nicotinic acid derivatives showed significant activity against various bacterial strains, with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis.[4]

Safety and Handling

2-Chloro-6-methylnicotinic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its readily modifiable functional groups provide a robust platform for the synthesis of diverse molecular libraries. While the direct biological activity of this compound is not the primary focus of research, its role as a precursor to potent kinase inhibitors and antimicrobial agents highlights its importance in the development of new therapeutic agents. Further exploration of derivatives of 2-chloro-6-methylnicotinic acid is warranted to fully realize their therapeutic potential.

References

- 1. data.epo.org [data.epo.org]

- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-6-methylpyridine-3-carboxylic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, agrochemicals, and materials science.

Chemical Structure and Properties

2-Chloro-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative with the chemical formula C₇H₆ClNO₂. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 2-Chloro-6-methylpyridine-3-carboxylic acid.

Physicochemical Properties:

A summary of the key physicochemical properties of 2-Chloro-6-methylpyridine-3-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 30529-70-5 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 152-154 °C | Vendor Data |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Slightly soluble in water. | General Chemical Knowledge |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-Chloro-6-methylpyridine-3-carboxylic acid. While a comprehensive public dataset for this specific molecule is limited, the following sections provide expected spectral characteristics based on its structural features and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group protons will resonate as a singlet in the upfield region (around δ 2.5 ppm). The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be observed in the upfield region (around 20 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1730 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, typically observed in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the chlorine atom (-Cl, 35/37 Da), and potentially the methyl group (-CH₃, 15 Da).

Synthesis of 2-Chloro-6-methylpyridine-3-carboxylic acid

A common synthetic route to 2-Chloro-6-methylpyridine-3-carboxylic acid involves the oxidation of the corresponding methyl-substituted precursor, 2-chloro-3,6-dimethylpyridine. A detailed experimental protocol based on analogous transformations is provided below.

Experimental Protocol: Oxidation of 2-chloro-3,6-dimethylpyridine

This protocol is adapted from a known procedure for the synthesis of a similar compound, 2-chloronicotinic acid, from 2-chloro-3-methylpyridine.

Materials:

-

2-chloro-3,6-dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-3,6-dimethylpyridine in water.

-

Slowly add a solution of sodium hydroxide to make the solution basic.

-

Heat the mixture to reflux.

-

Gradually add potassium permanganate to the refluxing solution over several hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture until the oxidation is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, 2-Chloro-6-methylpyridine-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 2-Chloro-6-methylpyridine-3-carboxylic acid.

Potential Applications and Biological Activity

Pyridine derivatives are a prominent class of heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals. The specific biological activity of 2-Chloro-6-methylpyridine-3-carboxylic acid is not extensively documented in publicly available literature. However, based on the activities of structurally related compounds, it can be considered a valuable building block for the synthesis of novel bioactive molecules.

Potential Areas of Interest for Drug Development:

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. The substituted pyridine scaffold can be further functionalized to achieve selectivity and potency against specific targets.

-

Receptor Modulation: Pyridine-based structures are known to interact with a variety of receptors in the central nervous system and other tissues.

-

Antimicrobial Agents: Many pyridine derivatives exhibit antibacterial and antifungal properties.

Agrochemical Applications:

-

Herbicides and Pesticides: The 2-chloropyridine moiety is a common feature in several commercial herbicides and pesticides. The carboxylic acid group provides a handle for further chemical modification to develop new crop protection agents.

Logical Relationship for Potential Applications:

Caption: Potential applications of 2-Chloro-6-methylpyridine-3-carboxylic acid.

Conclusion

2-Chloro-6-methylpyridine-3-carboxylic acid is a versatile chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its structure, properties, and a plausible synthetic route. Further research into its specific biological activities and the development of efficient, scalable synthetic methods will be crucial for unlocking its full potential in various scientific and industrial applications. Researchers are encouraged to use the information presented herein as a foundation for their future investigations.

References

physical and chemical properties of 6-Chloro-2-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylnicotinic acid, with the CAS number 137129-98-7, is a substituted pyridine carboxylic acid.[1][2] Its structural features, including the chloro and methyl substitutions on the nicotinic acid backbone, make it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, along with methodologies for its synthesis and analysis. While specific biological activities and signaling pathways for this particular isomer are not extensively documented in publicly available literature, this guide draws upon information for related nicotinic acid derivatives to provide context for its potential applications.

Chemical Structure and Properties

The chemical structure of 6-Chloro-2-methylnicotinic acid is characterized by a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position.

Table 1: General and Physical Properties of 6-Chloro-2-methylnicotinic Acid

| Property | Value | Source(s) |

| CAS Number | 137129-98-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| IUPAC Name | 6-chloro-2-methylpyridine-3-carboxylic acid | [3] |

| Physical Form | Solid | [1] |

| Melting Point | 90 °C | [3] |

| Boiling Point | 321.964 °C at 760 mmHg | [3][4][5] |

| pKa (Predicted) | 2.99 | [6] |

| Solubility | No experimental data available. |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source(s) |

| InChI | InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | [1][2] |

| InChIKey | SGHDEIVHYSOLRC-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C(=O)O)C=CC(=N1)Cl | [3] |

Experimental Protocols

Synthesis of 6-Chloro-2-methylnicotinic Acid

A plausible synthetic route to 6-Chloro-2-methylnicotinic acid involves a two-step process starting from 5-Ethyl-2-methylpyridine:

-

Synthesis of Methyl 6-chloro-2-methylnicotinate: The precursor, methyl 6-methylnicotinate, can be synthesized from 5-Ethyl-2-methylpyridine through oxidation and subsequent esterification.

-

Hydrolysis to 6-Chloro-2-methylnicotinic Acid: The resulting methyl ester can then be hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of Methyl 6-methylnicotinate (Illustrative Protocol)

This protocol is based on the synthesis of methyl 6-methylnicotinate, a key precursor.

-

Materials: 5-Ethyl-2-methylpyridine, Sulfuric Acid, Nitric Acid (60%), Methanol, Methylene Dichloride (MDC).

-

Procedure:

-

Charge a reactor with Sulfuric Acid and a catalyst.

-

Chill the mixture to 20°C.

-

Add 5-Ethyl-2-methylpyridine over 30 minutes.

-

Heat the reaction mixture to 158-160°C.

-

Add 60% Nitric Acid over 12 hours, distilling off excess nitric acid.

-

Cool the mixture to 50°C and add Methanol.

-

Reflux for 6 hours at 60-70°C.

-

Distill off the Methanol and cool to 25°C.

-

Adjust the pH to 7.0.

-

Extract the product with Methylene Dichloride (MDC).

-

Distill off the solvent to obtain the product.

-

Step 2: Hydrolysis of Methyl 6-chloro-2-methylnicotinate

This is a standard procedure for converting an ester to a carboxylic acid.

-

Materials: Methyl 6-chloro-2-methylnicotinate, Sodium Hydroxide (or other base), Water, Hydrochloric Acid (or other acid).

-

Procedure:

-

Dissolve Methyl 6-chloro-2-methylnicotinate in a suitable solvent (e.g., methanol/water mixture).

-

Add a stoichiometric excess of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 6-Chloro-2-methylnicotinic acid.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 6-Chloro-2-methylnicotinic acid and its isomers.

Illustrative HPLC Method for Chloronicotinic Acid Isomers

This method is based on the analysis of related chloronicotinic acids and can be adapted for 6-Chloro-2-methylnicotinic acid.[5][7]

-

Instrumentation: Agilent HPLC 1100 system or equivalent.

-

Column: Agilent Zorbax C18 (50 mm × 4.6 mm, 1.8 µm) or a Newcrom R1 column.[5][7]

-

Mobile Phase: A gradient of acetonitrile and aqueous 2% acetic acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric or acetic acid.[5][7]

-

Detection: UV detection at 230 nm.

-

Column Temperature: 30°C.

-

Procedure:

-

Prepare standard solutions of 6-Chloro-2-methylnicotinic acid in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare the sample by dissolving it in the same solvent.

-

Inject the standards and sample into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and quantify the compound.

-

References

- 1. 6-Chloro-2-methylnicotinic acid | 137129-98-7 [sigmaaldrich.com]

- 2. 137129-98-7 | CAS数据库 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 6-chloro-2-Methylnicotinic acid137129-98-7,Purity96%_Xi'an Zhenghao Biotechnology Co., Ltd [molbase.com]

- 5. guidechem.com [guidechem.com]

- 6. dempochem.com [dempochem.com]

- 7. 6-chloro-2-methylnicotinic acid Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

6-Chloro-2-methylnicotinic acid molecular weight and formula

An In-depth Technical Guide to 6-Chloro-2-methylnicotinic Acid

This technical guide provides a comprehensive overview of 6-Chloro-2-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Chemical Properties

6-Chloro-2-methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. The presence of a chlorine atom and a methyl group on the pyridine ring modifies its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

The fundamental physicochemical properties of 6-Chloro-2-methylnicotinic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| CAS Number | 137129-98-7 | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted nicotinic acids is a critical area of research due to their utility as building blocks in the pharmaceutical and agrochemical industries. While various methods exist for the synthesis of nicotinic acid derivatives, this section details a representative protocol for a reaction involving a closely related isomer, 2-chloro-6-methylnicotinic acid, to illustrate a common synthetic transformation.

Synthesis of 2-Chloro-6-methylnicotinamide from 2-Chloro-6-methylnicotinic Acid

This protocol describes the conversion of 2-chloro-6-methylnicotinic acid to its corresponding amide, a common step in the elaboration of carboxylic acids for further functionalization.

Materials:

-

2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol)

-

Oxalyl dichloride ((COCl)₂, 3.8 mL, 44 mmol)

-

Dichloromethane (DCM, 30 mL)

-

Tetrahydrofuran (THF, 30 mL)

-

Ammonium hydroxide (NH₄OH, 30 mL)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for reduced pressure concentration (e.g., rotary evaporator)

-

Filtration apparatus

Procedure:

-

A mixture of 2-chloro-6-methylnicotinic acid (5.0 g, 29 mmol) and oxalyl dichloride (3.8 mL, 44 mmol) in dichloromethane (30 mL) was stirred at 20°C for 2 hours.[3]

-

The reaction mixture was then concentrated under reduced pressure to yield a residue.[3]

-

The residue was treated with tetrahydrofuran (30 mL) and ammonium hydroxide (30 mL) at 20°C for 2 hours.[3]

-

The resulting mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound, 2-chloro-6-methylnicotinamide.[3]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2-chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid, highlighting the key stages of the reaction.

Caption: Synthesis of 2-Chloro-6-methylnicotinamide.

Potential Applications in Research and Development

Substituted nicotinic acids, such as 6-Chloro-2-methylnicotinic acid, are versatile intermediates in the synthesis of various bioactive molecules. They serve as key building blocks in the development of new pharmaceutical agents and agrochemicals. For instance, the related compound 2-chloro-6-methylnicotinic acid is noted for its role in creating compounds with potential antimicrobial and herbicidal activities.[4] Furthermore, these derivatives are crucial in the production of other nicotinic acid derivatives used in vitamins and supplements.[4] The specific substitution pattern of 6-Chloro-2-methylnicotinic acid offers a unique scaffold for medicinal chemists to explore new chemical space in drug discovery programs.

References

The Biological Frontier of 6-Chloro-2-methylnicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of nicotinic acid (Vitamin B3) represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, compounds derived from 6-Chloro-2-methylnicotinic acid are emerging as a promising class with potential therapeutic applications. The presence of the chloro and methyl groups on the pyridine ring offers unique electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of 6-Chloro-2-methylnicotinic acid derivatives, with a focus on their antimicrobial, enzyme inhibitory, and cytotoxic properties.

Synthesis of 6-Chloro-2-methylnicotinic Acid Derivatives

The synthesis of bioactive derivatives from 6-Chloro-2-methylnicotinic acid typically involves the activation of the carboxylic acid group, followed by reaction with various nucleophiles to generate amides, esters, and hydrazides.

A common initial step is the conversion of 6-Chloro-2-methylnicotinic acid to its more reactive acid chloride. This is often achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-Chloro-2-methylnicotinoyl chloride is a versatile intermediate for the synthesis of a variety of derivatives.

Alternatively, the methyl ester, methyl 6-chloro-2-methylnicotinate, serves as a key starting material. It can be synthesized from 6-hydroxy-2-methylnicotinic acid methyl ester by reaction with phosphorus oxychloride.

General Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for the synthesis of various derivatives from 6-Chloro-2-methylnicotinic acid.

Caption: General synthetic routes to amide, ester, and hydrazide derivatives.

Biological Activities

While extensive biological data specifically for derivatives of 6-Chloro-2-methylnicotinic acid is an area of active research, studies on structurally related nicotinic acid derivatives provide strong indications of their potential therapeutic applications.

Antimicrobial Activity

Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant antimicrobial properties.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | 31.25 | [1] |

| 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.91 | [1] |

| 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | 15.62 | [1] |

| 25 | Bacillus subtilis ATCC 6633 | 7.81 | - | [1] |

| 25 | Staphylococcus aureus ATCC 6538 | 7.81 | - | [1] |

| 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | - | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Compounds 5, 13, and 25 are nicotinic acid acylhydrazone and 1,3,4-oxadiazoline derivatives.

Enzyme Inhibition

Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes, including those involved in metabolic diseases.

Table 2: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| 6-Phenoxy-nicotinic acid deriv. | α-Amylase | 20.5 | Noncompetitive | [2] |

| 6-Phenylthio-nicotinic acid deriv. | α-Amylase | 58.1 | Noncompetitive | [2] |

| 5-Amino-nicotinic acid deriv. | α-Glucosidase | 26.4 | Noncompetitive | [2] |

| 5-Amino-nicotinic acid deriv. | α-Glucosidase | 32.9 | Noncompetitive | [2] |

IC₅₀: Half-maximal Inhibitory Concentration.

Cytotoxic Activity

The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines is another area of significant interest.

Table 3: Cytotoxic Activity of Nicotinic Acid Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5c | HCT-15 (Colon) | 0.068 (as VEGFR-2 inhibitor) | [3] |

| 5b | HCT-15 (Colon) | Not specified, but active | [3] |

IC₅₀: Half-maximal Inhibitory Concentration. Compounds 5b and 5c are novel nicotinic acid-based derivatives.

Experimental Protocols

Synthesis of 6-Chloronicotinoyl Chloride

-

To 100 g of 6-chloronicotinic acid, add 75 mL of phosphorus oxychloride and 144 g of phosphorus pentachloride and mix thoroughly.[4]

-

Slowly heat the reaction mixture in an oil bath to 80°C over 25 minutes with stirring.[4]

-

Increase the bath temperature to 125°C and reflux the solution for 1 hour with stirring.[4]

-

Concentrate the mixture under reduced pressure.[4]

-

Add anhydrous toluene and concentrate again to yield 6-chloronicotinoyl chloride.[4]

Synthesis of 6-Chloro-nicotinic acid N-methylamide

-

Prepare a solution of 25 ml of anhydrous methylamine in a mixture of 150 ml of dioxane and 50 ml of toluene and cool to 0°C to -5°C.[5]

-

Introduce 26.2 g of crude 6-chloro-nicotinic acid chloride in portions to the cooled methylamine solution.[5]

-

Stir the mixture for 3 hours, allowing it to warm to room temperature.[5]

-

Evaporate the reaction mixture in vacuo.[5]

-

Stir the residue with 100 ml of water, filter the undissolved material, and dry to obtain the crude product.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathways

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Activation of these receptors can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for cell survival and proliferation.[6]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist, potentially a 6-Chloro-2-methylnicotinic acid derivative, to nAChRs leads to the opening of the ion channel, allowing an influx of cations such as Na⁺ and Ca²⁺. This influx can depolarize the cell membrane and activate various intracellular signaling pathways.

Caption: Agonist binding to nAChR and subsequent cellular events.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a key regulator of cell survival and is often dysregulated in cancer. Activation of this pathway can be initiated by various upstream signals, including those from nAChRs.

Caption: Simplified overview of the PI3K-Akt signaling cascade.

Conclusion

Derivatives of 6-Chloro-2-methylnicotinic acid represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. Preliminary data from related nicotinic acid derivatives suggest significant potential for antimicrobial, enzyme inhibitory, and cytotoxic activities. Further investigation into the synthesis and biological evaluation of novel 6-Chloro-2-methylnicotinic acid derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action, particularly their interaction with key signaling pathways such as the nAChR and PI3K-Akt pathways. This guide provides a foundational framework to support these future research and drug development endeavors.

References

- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Effects of Nicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (niacin, vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century, valued for its robust effects on a wide spectrum of blood lipids.[1][2] However, its clinical utility is often hampered by adverse effects, most notably cutaneous flushing. The discovery of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), as the primary molecular target for nicotinic acid has galvanized the development of analogs.[3] These next-generation compounds aim to retain the therapeutic benefits of the parent molecule while mitigating its undesirable side effects. This technical guide provides an in-depth exploration of the signaling pathways, therapeutic potential, and experimental evaluation of nicotinic acid analogs. It is intended to serve as a comprehensive resource for professionals engaged in cardiovascular and metabolic drug discovery and development.

Core Mechanism of Action: The GPR109A Signaling Nexus

Nicotinic acid and its analogs exert their primary effects through the activation of GPR109A, a receptor predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[4][5] The downstream signaling from this receptor is bifurcated, involving both a canonical G-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway. Understanding this dual signaling is critical, as it appears to separate the therapeutic actions from the primary adverse effect of flushing.

-

Gαi-Mediated Pathway (Anti-lipolytic Effects): Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o).[6] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] In adipose tissue, the reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The result is a potent inhibition of triglyceride hydrolysis (lipolysis), leading to a decrease in the release of free fatty acids (FFAs) into circulation.[4] This reduction in FFA flux to the liver is a primary mechanism for the subsequent decrease in hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL).[4]

-

β-Arrestin-Mediated Pathway (Flushing and Anti-inflammatory Effects): GPR109A activation also promotes the recruitment of β-arrestin proteins.[3][6] This pathway is largely independent of G-protein signaling. In skin Langerhans cells and keratinocytes, the β-arrestin pathway is responsible for activating phospholipase A₂ and subsequently stimulating the production of prostaglandins (primarily PGD₂ and PGE₂), which cause vasodilation and the characteristic flushing response.[3][8] Interestingly, β-arrestin signaling may also contribute to some of the anti-inflammatory effects of GPR109A activation.[3][9]

The development of biased agonists—analogs that preferentially activate the Gαi pathway over the β-arrestin pathway—is a key strategy in modern drug discovery to create flush-free nicotinic acid mimetics.

References

- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic coding variants in the niacin receptor, hydroxyl-carboxylic acid receptor 2 (HCAR2), and response to niacin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Speculative Mechanisms of Action for 6-Chloro-2-methylnicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylnicotinic acid is a substituted pyridine carboxylic acid with potential applications as an intermediate in the development of pharmaceuticals and agrochemicals. While its definitive mechanism of action has not been elucidated, its structural similarity to known bioactive molecules, including nicotinic acid derivatives and compounds containing a chloropyridine moiety, allows for informed speculation on its potential biological activities and molecular targets. This technical guide explores three plausible mechanisms of action: 1) modulation of inflammatory pathways through agonism of nicotinic acid receptors, 2) interaction with nicotinic acetylcholine receptors (nAChRs), and 3) broad-spectrum antimicrobial activity through non-specific mechanisms. This document provides a framework for future research by outlining potential signaling pathways, suggesting experimental protocols, and presenting hypothetical data in a structured format.

Introduction

6-Chloro-2-methylnicotinic acid is a derivative of nicotinic acid (niacin, Vitamin B3). Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyridine ring introduces unique electronic and steric properties that likely influence its biological profile. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action for 6-Chloro-2-methylnicotinic acid, providing a foundation for targeted investigation.

Speculative Mechanism of Action 1: Anti-inflammatory Activity via Nicotinic Acid Receptor (GPR109A) Agonism

Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is expressed on adipocytes and immune cells such as monocytes and macrophages.[1][2] Activation of GPR109A in immune cells has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

Proposed Signaling Pathway

We speculate that 6-Chloro-2-methylnicotinic acid could act as a GPR109A agonist, initiating an intracellular signaling cascade that leads to the suppression of pro-inflammatory gene expression.

References

Spectroscopic Profile of 2-Chloro-6-methylnicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methylnicotinic acid (CAS No: 30529-70-5), a substituted pyridine derivative. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and quality control in research, development, and manufacturing. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy.

Core Spectroscopic Data

The structural confirmation of 2-Chloro-6-methylnicotinic acid, with the molecular formula C₇H₆ClNO₂, relies on a combination of modern spectroscopic techniques.[1] The data presented herein has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The following data is referenced for a sample analyzed in a deuterated solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic CH (Position 4 or 5) |

| Data not available | - | - | Aromatic CH (Position 4 or 5) |

| Data not available | - | - | -CH₃ (Methyl group) |

| Data not available | - | - | -COOH (Carboxylic acid) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | -COOH (Carboxylic acid) |

| Data not available | C-Cl (Carbon bonded to Chlorine) |

| Data not available | Quaternary Carbon (C-CH₃) |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Quaternary Carbon (C-COOH) |

| Data not available | -CH₃ (Methyl group) |

Note: Specific experimental chemical shift values for ¹H and ¹³C NMR were not available in the aggregated search results. Researchers should acquire experimental data on their specific sample for definitive structural assignment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation. The characteristic absorption bands for 2-Chloro-6-methylnicotinic acid are listed below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N ring stretching | Aromatic Pyridine Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| 700-800 | C-Cl stretch | Chloro-substituent |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z Value | Interpretation |

| 171 | [M]+ Molecular ion |

| 156 | [M-CH₃]+ |

| 128 | [M-COOH]+ |

| 112 | [M-Cl-CO]+ |

The molecular weight of 2-Chloro-6-methylnicotinic acid is 171.58 g/mol .[1][2] The mass spectrum shows a parent peak corresponding to the molecular ion.[2]

Experimental Workflow and Methodologies

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.

Caption: Workflow for spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A systematic approach using various NMR experiments is essential for accurate structure elucidation.[3]

-

Sample Preparation : Dissolve approximately 5-10 mg of purified 2-Chloro-6-methylnicotinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The solution should be transferred to a clean NMR tube. An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[3]

-

Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of protons and carbons.

-

Infrared (IR) Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Sample Preparation : Ensure the ATR crystal of the FTIR spectrometer is clean. Place a small amount of solid 2-Chloro-6-methylnicotinic acid directly onto the ATR crystal.[4] Apply pressure with the anvil to ensure good contact between the sample and the crystal.[4] Alternatively, the thin solid film method can be used by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) Protocol

Mass spectrometry is used to determine the mass of the molecule and its fragments.[6][7] Electron Impact (EI) is a common ionization method for relatively small organic molecules.

-

Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent. For direct infusion, prepare a dilute solution (e.g., in the range of 10-100 micrograms per mL) in a suitable solvent like methanol or acetonitrile.[8] High concentrations should be avoided to prevent instrument contamination.[8]

-

Data Acquisition :

-

The sample is introduced into the ion source, where it is vaporized and ionized (e.g., by an electron beam in EI-MS).[9]

-

The resulting ions, including the molecular ion and various fragments, are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 6-Chloro-2-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylnicotinic acid, a substituted pyridine carboxylic acid, is a molecule of interest in medicinal chemistry and drug discovery due to its structural resemblance to nicotinic acid (Vitamin B3) and its potential as a building block for more complex pharmacologically active agents. Understanding the solubility characteristics of this compound is a critical first step in its development, influencing everything from reaction conditions in synthesis to formulation strategies for in vivo studies. This technical guide provides a comprehensive overview of the available solubility information for 6-Chloro-2-methylnicotinic acid, detailed experimental protocols for its determination, and a comparative analysis with the well-characterized solubility of nicotinic acid.

Physicochemical Properties of 6-Chloro-2-methylnicotinic Acid

A summary of the key physicochemical properties of 6-Chloro-2-methylnicotinic acid is presented in Table 1. These properties provide foundational information for understanding its potential behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 162-164 °C | [2] |

| pKa (Predicted) | 2.28 ± 0.28 | [2] |

| Physical Form | White to yellow crystalline powder | [3] |

Table 1. Physicochemical Properties of 6-Chloro-2-methylnicotinic acid

Solubility Characteristics of 6-Chloro-2-methylnicotinic Acid

Direct, quantitative solubility data for 6-Chloro-2-methylnicotinic acid in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in certain organic solvents.

Qualitative Solubility:

-

Methanol: Soluble[2]

Due to the limited specific data, a comparative analysis with the parent compound, nicotinic acid, is instructive. Nicotinic acid, lacking the chloro and methyl substituents, exhibits significant solubility in polar solvents, particularly water, which is enhanced in hot conditions.[4]

Comparative Solubility Data: Nicotinic Acid

The solubility of nicotinic acid has been extensively studied. Table 2 provides a summary of its solubility in various common solvents, offering a baseline for estimating the potential behavior of its derivatives.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | Room Temperature | ~1.6 | [4] |

| Hot Water | - | Readily Soluble | [4] |

| Ethanol | Room Temperature | Slightly Soluble | [4] |

| Hot Ethanol | - | Readily Soluble | [4] |

| Ether | - | Insoluble | [4] |

| Chloroform | - | Readily Soluble | [4] |

Table 2. Solubility of Nicotinic Acid in Various Solvents

The presence of a chlorine atom in 6-Chloro-2-methylnicotinic acid is expected to increase its lipophilicity compared to nicotinic acid, potentially leading to lower solubility in water and higher solubility in non-polar organic solvents. The methyl group may have a minor influence on solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for 6-Chloro-2-methylnicotinic acid, standardized experimental protocols are essential. The two most common methods are the Equilibrium Solubility Assay and the Kinetic Solubility Assay.

Equilibrium (Thermodynamic) Solubility Assay

This method determines the solubility of a compound when the solid phase is in equilibrium with the solution phase, providing the most accurate and thermodynamically relevant solubility value.

Methodology:

-

Preparation: An excess amount of solid 6-Chloro-2-methylnicotinic acid is added to a known volume of the test solvent (e.g., water, buffer at a specific pH, organic solvent) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of 6-Chloro-2-methylnicotinic acid in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions and is particularly useful in early drug discovery.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of 6-Chloro-2-methylnicotinic acid is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is added to a series of wells in a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of compound concentrations.

-

Incubation: The plate is incubated at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: The formation of a precipitate is detected. Common methods include:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by its UV absorbance.

-

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Conclusion

While specific quantitative solubility data for 6-Chloro-2-methylnicotinic acid remains to be fully elucidated, its structural characteristics and the qualitative observation of its solubility in methanol suggest it behaves as a typical polar organic acid. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear path forward for determining the precise solubility of this compound in various solvents and pH conditions. The comparative data for nicotinic acid serves as a valuable, albeit approximate, benchmark. Accurate solubility determination is a cornerstone of successful preclinical development, and the methodologies described herein will enable the generation of the robust data necessary to advance research and development efforts involving 6-Chloro-2-methylnicotinic acid.

References

The Discovery and Evolution of Substituted Nicotinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin (Vitamin B3), has a long and storied history, evolving from a simple vitamin preventing pellagra to a potent lipid-modifying agent. However, its clinical utility has been hampered by a hallmark side effect: flushing. This has driven decades of research into the development of substituted nicotinic acid derivatives aimed at improving tolerability while retaining or enhancing efficacy. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of these substituted analogs. It details the core mechanisms of action, provides a comparative analysis of key compounds, and outlines the experimental methodologies crucial for their evaluation.

A Historical Perspective: From Vitamin to Vasodilator

The journey of nicotinic acid began in the early 20th century with the fight against pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia. In 1937, Conrad Elvehjem and his team at the University of Wisconsin-Madison identified nicotinic acid as the "pellagra-preventing factor"[1]. This discovery led to the fortification of flour and other grains, virtually eradicating the disease in developed nations.

A pivotal shift in the therapeutic application of nicotinic acid occurred in 1955 when Altschul and colleagues observed that gram-doses of niacin significantly lowered cholesterol levels in humans[2]. This marked the dawn of nicotinic acid as the first orally available lipid-lowering drug. However, the enthusiasm was tempered by the frequent and often-intense flushing response, a cutaneous vasodilation causing redness, warmth, and itching, which led to poor patient compliance. This challenge set the stage for the development of substituted nicotinic acids.

Mechanism of Action: A Dual-Edged Sword

The therapeutic and adverse effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G-protein coupled receptor, GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).

Lipid-Lowering Effects: Targeting GPR109A and DGAT2

Activation of GPR109A in adipocytes by nicotinic acid initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue into the bloodstream. The reduced flux of FFAs to the liver curtails the substrate available for triglyceride synthesis.

Furthermore, nicotinic acid directly and non-competitively inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes[3]. DGAT2 is a key enzyme in the final step of triglyceride synthesis. This dual action of reducing FFA availability and directly inhibiting triglyceride synthesis leads to a significant reduction in the hepatic production of very-low-density lipoprotein (VLDL) and subsequently, low-density lipoprotein (LDL) cholesterol. Nicotinic acid is also the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism remains to be fully elucidated.

The Flushing Phenomenon: A Prostaglandin-Mediated Response

The same GPR109A receptor is also expressed in Langerhans cells and keratinocytes in the skin. Its activation in these cells triggers a distinct signaling pathway involving the production and release of prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2). These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing response. This unwanted side effect has been a major driver in the quest for improved nicotinic acid derivatives.

Signaling Pathways of Nicotinic Acid Action

Caption: Signaling pathways of nicotinic acid in different cell types.

The Rise of Substituted Nicotinic Acids

The primary goal in developing substituted nicotinic acids has been to dissociate the beneficial lipid-modifying effects from the undesirable flushing response. Research has focused on several strategies, including the development of prodrugs, extended-release formulations, and co-administration with flushing inhibitors.

Key Substituted Nicotinic Acid Derivatives

A number of derivatives have been synthesized and evaluated over the years. Some of the most notable examples include:

-

Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide): A pyrazine derivative that acts as a potent GPR109A agonist. It has a longer half-life than nicotinic acid and was developed to reduce the rebound increase in free fatty acids.

-

Laropiprant: While not a nicotinic acid derivative itself, it was developed to be co-administered with nicotinic acid. Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1), thereby directly blocking the downstream mediator of the flushing response. The combination of extended-release niacin and laropiprant was marketed as Tredaptive but was later withdrawn due to a lack of incremental benefit over statin therapy alone and an increase in non-fatal serious adverse events.

-

Acifran: A potent synthetic agonist for GPR109A, often used as a research tool to study the receptor's function.

Comparative Efficacy and Side Effects

The following table summarizes the lipid-modifying effects and flushing incidence of nicotinic acid and some of its derivatives from various clinical studies.

| Compound | Dose | % Change in LDL | % Change in HDL | % Change in Triglycerides | Incidence of Flushing | Reference(s) |

| Immediate-Release Niacin | 1.5-3 g/day | ↓ 5-25% | ↑ 15-35% | ↓ 20-50% | High | [4] |

| Extended-Release Niacin | 1-2 g/day | ↓ 5-15% | ↑ 15-30% | ↓ 20-40% | Moderate | [5] |

| Acipimox | 500-750 mg/day | ↓ 10-20% | ↑ 10-20% | ↓ 20-40% | Moderate to High | [6] |

| ER Niacin/Laropiprant | 1-2 g/40 mg/day | ↓ 10-20% | ↑ 15-25% | ↓ 20-40% | Low to Moderate | [7] |

Experimental Protocols for Evaluation

The development and characterization of novel substituted nicotinic acids rely on a battery of in vitro and in vivo assays. The following sections provide an overview of key experimental methodologies.

Synthesis of Substituted Nicotinic Acids

The synthesis of substituted nicotinic acids often involves the modification of the pyridine or pyrazine ring. Below is a representative synthetic scheme for a pyrazine-2-carboxylic acid derivative.

General Synthesis of N-Aryl-Pyrazine-2-Carboxamides

Caption: Synthesis of N-aryl-pyrazine-2-carboxamides.

A typical procedure involves the following steps:

-

Acid Chloride Formation: The starting pyrazine-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Excess thionyl chloride is removed under vacuum.

-

Amide Coupling: The crude acyl chloride is dissolved in a suitable solvent (e.g., dry acetone) and added dropwise to a solution of the desired substituted aniline in the presence of a base like pyridine to neutralize the HCl generated during the reaction.

-

Work-up and Purification: The reaction mixture is worked up, and the final product is purified by recrystallization or column chromatography.

In Vitro Assays

The ability of a compound to activate GPR109A is a primary determinant of its potential efficacy. A common method to assess this is a cAMP inhibition assay in cells stably expressing GPR109A.

Experimental Workflow for GPR109A Activation Assay

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

6-Chloro-2-methylnicotinic acid as a key intermediate

An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-methylnicotinic acid is a vital heterocyclic building block in the field of medicinal chemistry and pharmaceutical development. Its strategic functionalization, featuring a chlorine atom amenable to nucleophilic substitution and a carboxylic acid group for amide bond formation or esterification, makes it a versatile intermediate. This technical guide details the primary synthesis routes for 2-chloro-6-methylnicotinic acid and its subsequent application as a pivotal intermediate in the synthesis of 6-methylnicotinic acid, a key precursor for the non-steroidal anti-inflammatory drug (NSAID), Etoricoxib. This document provides detailed experimental protocols, quantitative data, and process visualizations to support researchers in the fields of organic synthesis and drug discovery.

Introduction

Pyridine carboxylic acids are a class of compounds with significant importance in the pharmaceutical industry. Among these, functionalized nicotinic acids (pyridine-3-carboxylic acids) serve as crucial scaffolds for a wide range of therapeutic agents. 2-Chloro-6-methylnicotinic acid, in particular, is a valuable intermediate due to its reactive chlorine substituent, which can be readily displaced or removed.

This guide focuses on the synthesis of 2-chloro-6-methylnicotinic acid and its strategic role in the production of 6-methylnicotinic acid. This dechlorinated derivative is a key component in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating arthritis and other inflammatory conditions.[1][2] The synthetic pathway, involving a chlorination step to activate the pyridine ring followed by a reductive dechlorination, represents an efficient strategy for producing highly pure 6-methylnicotinic acid, suitable for use in active pharmaceutical ingredient (API) manufacturing.[3]

Synthesis of 2-Chloro-6-methylnicotinic Acid

The most direct and commonly cited method for the preparation of 2-chloro-6-methylnicotinic acid is the chlorination of 2-hydroxy-6-methyl-nicotinic acid using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The hydroxyl group at the 2-position of the pyridine ring exists in tautomeric equilibrium with its keto form (a pyridone), which readily reacts with phosphorus oxychloride to form a chloro-substituted pyridine.

// Nodes Start [label="2-Hydroxy-6-methyl-nicotinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Phosphorus Oxychloride (POCl₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Chloro-6-methylnicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Product [label="Heat, 125°C, 2h", color="#34A853"]; Reagent -> Product [style=dashed, arrowhead=none, color="#34A853"]; }

Diagram 1: Synthesis of 2-Chloro-6-methylnicotinic acid.

Quantitative Data for Synthesis

| Starting Material | Reagent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| 2-Hydroxy-6-methyl-nicotinic acid | Phosphorus oxychloride | 125 | 2 | 72 | [4] |

Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol) and phosphorus oxychloride (10 mL).

-

Heating: Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.

-

Quenching: After the reaction is complete, carefully pour the mixture onto crushed ice in a beaker with stirring.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Recrystallize the crude solid from aqueous ethanol to yield pure 2-chloro-6-methylnicotinic acid as colorless needles.

Application as a Key Intermediate: Synthesis of 6-Methylnicotinic Acid

A primary application of 2-chloro-6-methylnicotinic acid is its role as a precursor to 6-methylnicotinic acid. The chloro-group, having served its purpose in the synthesis of the chlorinated intermediate, is subsequently removed. This is typically achieved through catalytic hydrogenation, a clean and efficient method for reductive dechlorination. This process is a key step in an overall synthetic strategy for producing the Etoricoxib intermediate.[3]

// Nodes Start [label="2-Chloro-6-methylnicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="10% Pd/C\nNaOH, Water", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions [label="H₂ (0.7 MPa)\n65°C", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-Methylnicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; API [label="Etoricoxib", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Product [label="Catalytic Hydrogenation\n(Dechlorination)", color="#EA4335"]; Catalyst -> Start [style=dashed, arrowhead=none, color="#EA4335"]; Conditions -> Start [style=dashed, arrowhead=none, color="#EA4335"]; Product -> API [label="Further Synthesis Steps", style=dashed, color="#5F6368"]; }

Diagram 2: Reductive dechlorination to 6-methylnicotinic acid.

Quantitative Data for Dechlorination

| Starting Material | Catalyst | Pressure (MPa) | Temperature (°C) | Purity (GC) | Reference |

| 2-Chloro-6-methylnicotinic acid | 10% Palladium on Carbon (Pd/C) | 0.7 | 65 | >98% | [3] |

Experimental Protocol: Catalytic Hydrogenation to 6-Methylnicotinic Acid[3]

-

Vessel Charging: To a 1000 mL autoclave, add 2-chloro-6-methylnicotinic acid (103 g, 0.60 mol), water (500 mL), sodium hydroxide (25 g), and 10% Pd/C catalyst (8 g).

-

Hydrogenation: Seal the autoclave, pressurize with hydrogen gas to 0.7 MPa, and heat the mixture to 65°C with stirring.

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is completely consumed.

-

Work-up: After the reaction is complete, cool the vessel, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate to a volume of approximately 180 mL. Cool the concentrated solution to induce crystallization.

-

Purification: Filter the precipitate, wash with cold water, and dry in an oven to obtain 6-methylnicotinic acid (69 g).

Role in the Synthesis of Etoricoxib

6-Methylnicotinic acid, or its corresponding ester, is a well-established key intermediate in the industrial synthesis of Etoricoxib.[1][3] It forms one of the two pyridine rings in the final bipyridine structure of the drug. Various patented routes describe the condensation of methyl 6-methylnicotinate with derivatives of 4-(methylsulfonyl)phenylacetic acid or 4-(methylthio)benzyl cyanide to construct the core structure of Etoricoxib.[1][5] The availability of high-purity 6-methylnicotinic acid via the 2-chloro-6-methylnicotinic acid intermediate is therefore critical for the efficient manufacturing of this important anti-inflammatory drug.